molecular formula C22H25N5 B5596789 4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B5596789
M. Wt: 359.5 g/mol
InChI Key: UVYDGSLBCZYBES-UHFFFAOYSA-N
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Description

4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C22H25N5 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.21099582 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Activity

A study by Abdel-Hafez (2007) explored the synthesis and antineoplastic activity of a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These derivatives were evaluated using the National Cancer Institute's in vitro disease human cell screening panel assay. Specifically, compounds like 2-Chloro-4-phenyl-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde exhibited variable degrees of antineoplastic activity against certain cell lines tested. This suggests potential applications in cancer research and therapy (Abdel-Hafez, 2007).

Synthesis and Applications in Medicinal Chemistry

A study by Katritzky et al. (2003) reported the regiospecific synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine in yields of 35-92%. This synthesis is significant for its regiospecificity and efficiency, which has implications for the development of new drugs and pharmaceutical compounds (Katritzky, Xu, & Tu, 2003).

Fluorescent Properties in Alcohol Solutions

Gorobets and Abakumov (2002) studied the interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes in the presence of piperidine. This reaction yielded 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, which showed effective fluorescence in alcohol solutions. This property could be valuable in the development of fluorescent probes and dyes (Gorobets & Abakumov, 2002).

Synthesis and Biological Activity as Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential as therapeutic agents for ulcer treatment (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Metal-Free Synthesis and Antiviral Activity

He et al. (2013) developed a metal-free synthesis of pyrido[1,2-a]benzimidazoles and 1H-benzo[d]imidazoles from N-aryl-2-aminopyridines and N-arylamidines. This synthesis, catalyzed by hypervalent iodine(III) species, is significant for its environmentally friendly approach and potential in the development of new antiviral drugs (He, Huang, Liang, Liu, & Zhu, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

4-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-2-6-17(7-3-1)14-27-13-11-23-21(27)18-8-5-12-26(15-18)22-19-9-4-10-20(19)24-16-25-22/h1-3,6-7,11,13,16,18H,4-5,8-10,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYDGSLBCZYBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2CCC3)C4=NC=CN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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